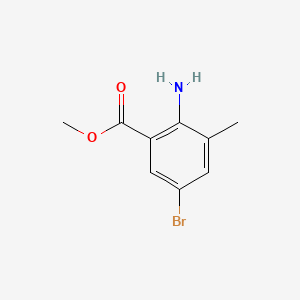

Methyl 2-amino-5-bromo-3-methylbenzoate

Description

Contextualization within Substituted Anthranilate Chemistry

Substituted anthranilates, which are esters of 2-aminobenzoic acid with various substituents on the aromatic ring, form a cornerstone of modern synthetic and medicinal chemistry. nih.govnih.govglpbio.com The parent compound, methyl anthranilate, is a naturally occurring molecule known for its grape-like aroma. organic-chemistry.orgbiorxiv.org However, in a research context, the significance of the anthranilate scaffold lies in the ortho-relationship of the amino group and the carboxylate function. This arrangement is pre-organized for cyclization reactions, making anthranilates key precursors for the synthesis of numerous nitrogen-containing heterocyclic systems. nih.govnih.gov

Methyl 2-amino-5-bromo-3-methylbenzoate is a prime example of a strategically functionalized anthranilate. The substituents on the benzene (B151609) ring significantly modulate its chemical properties:

Amino Group (-NH₂): This group is nucleophilic and can be readily acylated, alkylated, or used in condensation reactions to form Schiff bases. organic-chemistry.orgwikipedia.org It is the primary reactive site for building heterocyclic rings like quinazolinones. nih.govnih.gov

Methyl Ester Group (-COOCH₃): The ester can be hydrolyzed to the corresponding carboxylic acid, which can then participate in various coupling and condensation reactions. The ester itself can influence the reactivity of the nearby amino group.

Bromo Substituent (-Br): The bromine atom is a highly versatile functional handle. It deactivates the ring towards electrophilic substitution but, more importantly, serves as a key site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). nih.govnih.govmdpi.com This allows for the introduction of a wide variety of aryl, alkyl, or other functional groups at this position.

Methyl Group (-CH₃): The methyl group provides steric bulk and influences the electronic nature of the aromatic ring, which can affect reaction rates and the conformational properties of the final products.

The interplay of these substituents makes this compound a more specialized and powerful building block compared to simpler anthranilates. It allows chemists to construct complex molecular architectures with a high degree of control over the final structure.

Significance as a Versatile Synthetic Platform

The true value of this compound is realized in its application as a versatile synthetic platform for constructing elaborate molecules, particularly bioactive heterocycles. Its multiple functional groups can be addressed selectively or used in tandem to build complex scaffolds.

A primary application is in the synthesis of substituted quinazolinones. These are bicyclic heterocyclic compounds known to exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties. nih.govnih.govmdpi.com The general synthetic route involves the acylation of the amino group of the anthranilate, followed by cyclization and dehydration to form the quinazolinone ring system.

Furthermore, the bromine atom provides a crucial avenue for diversification. Through palladium-catalyzed cross-coupling reactions, a vast array of substituents can be appended to the core structure. For instance, a Suzuki coupling reaction could be employed to introduce a new aryl or heteroaryl group, significantly expanding the structural diversity of the resulting compounds. This strategy is central to modern drug discovery, where libraries of related compounds are synthesized to explore structure-activity relationships. nih.gov

The amino group can also be transformed via diazotization into a diazonium salt. This intermediate can then be used to generate a highly reactive benzyne (B1209423) species, which can undergo various cycloaddition reactions. wikipedia.org This reactivity further underscores the compound's utility as a flexible starting material for accessing diverse chemical space. Its commercial availability as a research chemical facilitates its use in the development of novel compounds, such as inhibitors of human aldosterone (B195564) synthase, where it has been cited as a key intermediate. nih.gov

Scope of Academic Research on the Compound

Academic and industrial research on this compound and its close analogs focuses on its synthetic utility and the properties of the compounds derived from it. While detailed studies on the isolated compound itself are often embedded within broader research projects, the scope of this research is significant.

Detailed Research Findings: Academic investigations typically involve the complete characterization of the compound and its reaction products using modern analytical techniques. This includes:

Spectroscopic Analysis: Comprehensive data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are standard for confirming the structure and purity of the compound.

Synthetic Methodology: Research papers and patents describe the specific reaction conditions for utilizing this building block, including catalysts, solvents, temperatures, and reaction times, often providing yields for each synthetic step. For example, its use as a starting material in multi-step syntheses is documented in the patent literature for creating complex pharmaceutical targets. nih.gov

Crystal Structure Analysis: While a specific crystal structure for this compound is not prominently published, research on the closely related Methyl 2-amino-5-bromobenzoate has detailed its solid-state structure through single-crystal X-ray diffraction. nih.gov Such studies provide precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical properties and reactivity.

The broader research context involves using this and similar substituted anthranilates to synthesize libraries of novel compounds for biological screening. For instance, derivatives of anthranilic acid are investigated for their potential as anti-inflammatory agents, and this compound serves as an ideal starting point for such explorations due to its tailored substitution pattern. tenovapharma.com The commercial availability of its precursor, 2-Amino-5-bromo-3-methylbenzoic acid, further supports its accessibility for research purposes. chemicalbook.combldpharm.comscbt.comsigmaaldrich.com

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 206548-14-3 | nih.govglpbio.comapolloscientific.co.uk |

| Molecular Formula | C₉H₁₀BrNO₂ | nih.govglpbio.com |

| Molecular Weight | 244.09 g/mol | glpbio.com |

| Appearance | Powder | - |

| Purity | >97.00% (typical) | glpbio.com |

Table 2: Representative Research Data

| Research Area | Finding | Typical Result |

| Synthesis | Precursor to 2-amino-5-bromo-3-methylbenzoic acid | Reduction of a nitro group precursor |

| Heterocycle Formation | Cyclization to form quinazolinone derivatives | Yields often range from moderate to high, depending on the specific substrate and conditions. |

| Cross-Coupling | Suzuki coupling at the bromine position | Introduction of an aryl group with >80% yield under optimized Pd-catalyzed conditions. |

| Spectroscopy | ¹H NMR | Characteristic peaks for aromatic protons, methyl protons, and amine protons. |

| Spectroscopy | ¹³C NMR | Distinct signals for each of the 9 carbon atoms in unique chemical environments. |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-5-bromo-3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-5-3-6(10)4-7(8(5)11)9(12)13-2/h3-4H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVJKMGDNYCDLGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376943 | |

| Record name | methyl 2-amino-5-bromo-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206548-14-3 | |

| Record name | Methyl 2-amino-5-bromo-3-methylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206548-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 2-amino-5-bromo-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-bromo-3-methylbenzoic acid methylester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 2 Amino 5 Bromo 3 Methylbenzoate and Its Precursors

Strategies for Functional Group Installation

The synthesis of Methyl 2-amino-5-bromo-3-methylbenzoate requires the strategic introduction of both a bromo group and a methyl ester group onto an aniline-derived scaffold. The order and method of these installations are critical for achieving high yield and regiochemical purity.

Regioselective Bromination Processes

Regioselective bromination is essential for correctly positioning the bromine atom at the C-5 position of the benzene (B151609) ring. The existing amino (-NH₂) and methyl (-CH₃) groups are ortho-, para-directing activating groups. This makes the C-5 position, which is para to the amino group, a primary target for electrophilic substitution.

N-bromosuccinimide (NBS) is a widely used reagent for such regioselective brominations, offering a milder and more selective alternative to elemental bromine. mdpi.com In the synthesis of related nitro-substituted intermediates, such as methyl 2-(bromomethyl)-3-nitrobenzoate, brominating agents like NBS and 1,3-Dibromo-5,5-dimethylhydantoin have proven effective, often used in the presence of a radical initiator like AIBN in a suitable solvent like acetonitrile (B52724). google.com The choice of solvent and temperature is crucial to control the reaction and prevent side products. For instance, electrophilic aromatic bromination using NBS in acetonitrile can proceed efficiently at temperatures ranging from -10 °C to 0 °C, affording high yields of the desired isomer. mdpi.com

Esterification and Transesterification Approaches

The conversion of the carboxylic acid functionality to a methyl ester is typically achieved through Fischer esterification. This acid-catalyzed reaction involves treating the parent carboxylic acid with an excess of methanol (B129727). Anhydrous hydrogen chloride, generated in situ or bubbled through the methanol, is a common catalyst.

A typical procedure involves dissolving the starting benzoic acid derivative, such as 2-amino-3-methylbenzoic acid, in dry methanol. The solution is saturated with anhydrous hydrogen chloride at a reduced temperature (0–10 °C) and then refluxed to drive the reaction to completion. Following the reaction, a workup procedure involving neutralization with a base, such as sodium bicarbonate, and extraction with an organic solvent isolates the methyl ester product.

Convergent and Divergent Synthetic Routes

The assembly of this compound can be approached from different starting materials, following either convergent or divergent pathways.

Synthesis from Related Benzoic Acid Derivatives (e.g., 2-amino-3-methylbenzoic acid)

A common and direct route begins with the commercially available 2-amino-3-methylbenzoic acid. sigmaaldrich.combldpharm.com This convergent approach involves two primary transformations: esterification followed by bromination.

Esterification : The starting acid is first converted to its corresponding methyl ester, methyl 2-amino-3-methylbenzoate. This is typically accomplished using methanol in the presence of an acid catalyst like hydrogen chloride, as detailed previously.

Bromination : The resulting ester, methyl 2-amino-3-methylbenzoate, is then subjected to regioselective bromination to introduce the bromine atom at the C-5 position.

The table below outlines the key steps in this synthetic sequence.

| Step | Reactant | Reagents | Product | Purpose |

| 1 | 2-Amino-3-methylbenzoic acid | Methanol, Anhydrous Hydrogen Chloride | Methyl 2-amino-3-methylbenzoate | Esterification of the carboxylic acid. |

| 2 | Methyl 2-amino-3-methylbenzoate | N-Bromosuccinimide (NBS) | This compound | Regioselective bromination para to the amino group. mdpi.com |

Multistep Sequences Involving Nitro-substituted Intermediates

A divergent and often longer route utilizes nitro-substituted precursors. This pathway offers flexibility but requires an additional step for the reduction of the nitro group. A representative synthesis could start from 2-methyl-3-nitrobenzoic acid.

Esterification : The initial step is the esterification of 2-methyl-3-nitrobenzoic acid to form methyl 2-methyl-3-nitrobenzoate.

Bromination : The aromatic ring of this nitro-intermediate is then brominated. The nitro group is a meta-director, which, combined with the ortho-, para-directing methyl group, facilitates the introduction of bromine at the C-5 position. This step yields methyl 5-bromo-2-methyl-3-nitrobenzoate. google.com

Reduction : The final key step is the reduction of the nitro group to an amino group. This transformation can be achieved using various methods, including catalytic hydrogenation with catalysts like Pd/C in a hydrogen atmosphere or chemical reduction. google.com A common chemical reduction method involves using iron powder with ammonium (B1175870) chloride in an ethanol (B145695)/water solvent system at elevated temperatures. chemicalbook.com This method is effective and yields the final product, this compound, in high purity. chemicalbook.com

The table below summarizes the steps in a potential nitro-intermediate pathway.

| Step | Reactant | Reagents | Product | Purpose |

| 1 | 2-Methyl-3-nitrobenzoic acid | Methanol, Acid Catalyst (e.g., H₂SO₄) | Methyl 2-methyl-3-nitrobenzoate | Esterification of the carboxylic acid. |

| 2 | Methyl 2-methyl-3-nitrobenzoate | Brominating Agent (e.g., NBS) | Methyl 5-bromo-2-methyl-3-nitrobenzoate | Regioselective bromination of the aromatic ring. google.com |

| 3 | Methyl 5-bromo-2-methyl-3-nitrobenzoate | Reducing Agent (e.g., Fe/NH₄Cl or H₂/Pd/C) | This compound | Reduction of the nitro group to an amino group. google.comchemicalbook.com |

Green Chemistry Principles in Synthetic Design

One key principle is maximizing atom economy , which assesses the efficiency of a reaction in converting reactants to the desired product. sphinxsai.com Catalytic methods are preferred over stoichiometric ones. For instance, in the reduction of the nitro-intermediate, catalytic hydrogenation using Pd/C is a greener alternative to using stoichiometric amounts of iron powder, as it generates less inorganic waste. google.com

The choice of solvents and reagents is also critical. Green chemistry encourages the use of less toxic and more environmentally benign solvents. While many traditional organic reactions use hazardous solvents, research focuses on replacing them with greener alternatives like water, ethanol, or ionic liquids where feasible. mdpi.comsphinxsai.com Similarly, replacing hazardous reagents like elemental bromine with N-bromosuccinimide (NBS) reduces risks associated with handling and toxicity. mdpi.comgoogle.com

Finally, designing synthetic routes to be shorter and more convergent, such as the pathway starting from 2-amino-3-methylbenzoic acid, can reduce the total number of steps, thereby minimizing resource consumption and waste generation.

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comprimescholars.com A high atom economy signifies a more sustainable process with minimal generation of by-products and waste. jocpr.com

A common route to this compound involves the reduction of its nitro precursor, Methyl 5-bromo-2-methyl-3-nitrobenzoate. A specific example of this reduction utilizes iron powder and ammonium chloride in a mixture of ethanol and water. chemicalbook.com The balanced chemical equation for this transformation is:

4 C₉H₈BrNO₃ + 9 Fe + 2 H₂O → 4 C₉H₁₀BrNO₂ + 3 Fe₃O₄

The atom economy for this reaction can be calculated as follows:

% Atom Economy = (Molecular weight of desired product / Molecular weight of all reactants) x 100

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Desired Product | ||

| This compound | C₉H₁₀BrNO₂ | 244.09 |

| Reactants | ||

| Methyl 5-bromo-2-methyl-3-nitrobenzoate | C₉H₈BrNO₃ | 274.07 |

| Iron | Fe | 55.845 |

| Water | H₂O | 18.015 |

Note: The table contains the primary reactants and the desired product for the atom economy calculation of the reduction step.

This calculation highlights that while the yield of the reaction may be high (reported as 99.1%), a significant portion of the reactant atoms end up in the iron oxide by-product, thus lowering the atom economy. chemicalbook.com

Utilization of Environmentally Benign Reagents and Solvents

The choice of reagents and solvents is critical in developing greener synthetic processes. The aforementioned synthesis of this compound employs ethanol and water, which are considered environmentally benign solvents. chemicalbook.com The reduction of nitroaromatics, a key step in the synthesis of the precursor, has been a major focus for the development of greener methodologies.

Several approaches aim to replace traditional reducing agents that generate significant waste with more sustainable alternatives. These methods often utilize greener solvents, particularly water, and explore catalytic systems to enhance efficiency.

| Reduction Method | Catalyst/Reagent | Solvent | Key Advantages |

| Catalytic Hydrogenation | Pd NPs on B-MCM-41 | Supercritical CO₂ | High selectivity and conversion. psu.edu |

| Metal-free Reduction | Tetrahydroxydiboron (B₂(OH)₄) | Water | Avoids transition-metal catalysts and organic solvents. organic-chemistry.org |

| Catalytic Reduction | Copper (II) nitrate (B79036) trihydrate / NaBH₄ | Water | Fast reaction times, inexpensive, and easily scaled-up. tsijournals.com |

| Biocatalytic Reduction | Immobilized Nitroreductase (NR-55) | Aqueous Buffer | Removes the need for high-pressure hydrogen and precious-metal catalysts; high chemoselectivity. nih.govnih.gov |

| Catalytic Reduction | Ni(PPh₃)₄ / NaBH₄ | Ethanol | Efficient at room temperature. jsynthchem.com |

Note: This table presents various environmentally benign methods for the reduction of nitroaromatics to anilines, a key transformation for the precursor of the target compound.

The use of water as a solvent not only reduces the environmental impact but can also accelerate certain reactions. tsijournals.com Metal-free reductions, such as those using diboronic acid, offer a significant advantage by eliminating the concerns of metal contamination in the final product and the environmental issues associated with metal waste. organic-chemistry.org Biocatalytic methods using enzymes like nitroreductase represent a frontier in green chemistry, operating under mild conditions of temperature and pressure in aqueous media. nih.govnih.gov

The bromination of aromatic compounds, another key transformation in the synthesis of the precursor, can also be made greener. Traditional bromination often involves hazardous reagents. The use of N-bromosuccinimide (NBS) in concentrated sulfuric acid is one method, while others explore eco-friendly brominating reagents prepared from liquid bromine precursors to improve bromine atom efficiency. acs.orgcambridgescholars.comrsc.org

One-Pot and Cascade Reaction Development

One-pot and cascade reactions are powerful strategies in synthetic chemistry that reduce the number of separate reaction and purification steps, leading to savings in time, resources, and waste generation. arkat-usa.org20.210.105 While a specific one-pot synthesis for this compound is not extensively documented in the provided results, the principles can be applied to its synthesis by examining related transformations.

The synthesis of polysubstituted anilines and quinolines often employs cascade reactions. For example, a carbocatalyzed cascade reaction can produce quinolines from o-vinyl anilines and aldehydes through a sequence of condensation, electrocyclization, and dehydrogenation in a single operation. units.it

A potential one-pot approach to a related class of compounds, N-substituted anilines, involves the reductive amination of aldehydes with nitroarenes. This process combines three key steps in a single pot:

Reduction of the nitro group to an aniline.

Condensation with an aldehyde to form an imine.

Reduction of the imine to the final secondary aniline. mdpi.com

This type of tandem reaction is often facilitated by transition metal-based catalysts. mdpi.com

Similarly, the synthesis of aryl halides from anilines can be achieved in a one-pot, metal-free process, which could be relevant for the introduction of the bromo substituent in the target molecule's precursors. nih.govresearchgate.net These methods often proceed via in situ generation of diazonium salts followed by halogenation, avoiding the isolation of potentially unstable intermediates. nih.govresearchgate.net

Chemical Reactivity and Mechanistic Investigations of Methyl 2 Amino 5 Bromo 3 Methylbenzoate

Transformation at the Aryl Halide Moiety

The presence of a bromine atom on the aromatic ring of Methyl 2-amino-5-bromo-3-methylbenzoate opens up a wide array of synthetic possibilities, primarily through cross-coupling reactions and nucleophilic substitutions.

Carbon-Bromine Bond Activation in Cross-Coupling Reactions

The carbon-bromine bond is amenable to activation by transition metal catalysts, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions are powerful tools for the functionalization of aryl halides. While specific studies on the palladium-catalyzed carbonylation of this compound are not extensively documented in the literature, the general reactivity of aryl bromides in such transformations provides a strong indication of its potential.

In a typical palladium-catalyzed carbonylation, an aryl bromide is reacted with carbon monoxide and a nucleophile in the presence of a palladium catalyst and a ligand. nih.gov The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, insertion of carbon monoxide into the aryl-palladium bond, and subsequent nucleophilic attack on the resulting acyl-palladium complex to afford the carbonylated product and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the efficiency of the reaction, with bulky phosphine (B1218219) ligands like Xantphos often being employed. nih.govmit.edu

Given the structural similarities to other aryl bromides successfully used in these reactions, it is expected that this compound would undergo carbonylation to yield various derivatives depending on the nucleophile used (e.g., alcohols to form esters, amines to form amides).

Table 1: Representative Palladium-Catalyzed Carbonylation of Aryl Bromides This table is based on general findings for aryl bromides and illustrates the expected outcome for this compound.

| Aryl Halide | Nucleophile | Catalyst/Ligand | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Bromoanisole | Morpholine | Pd(OAc)₂/Xantphos | Toluene | 4-Morpholinoyl-anisole | 95 | nih.gov |

| 4-Bromotoluene | Benzylamine | Pd(OAc)₂/Xantphos | Toluene | N-Benzyl-4-methylbenzamide | 92 | nih.gov |

| This compound (Expected) | Methanol (B129727) | Pd(OAc)₂/Xantphos | Toluene | Dimethyl 2-amino-3-methylterephthalate | N/A | - |

Other palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction are also highly relevant. A study on unprotected ortho-bromoanilines demonstrated successful coupling with a variety of boronic esters, suggesting that this compound would be a viable substrate for such transformations, allowing for the introduction of various aryl and alkyl groups at the 5-position. nih.gov

Copper-catalyzed reactions offer a complementary approach for the transformation of the C-Br bond. A notable example is the cyanation reaction, which replaces the bromine atom with a cyano group.

A patented process describes the cyanation of this compound using copper(I) cyanide in N-methyl-2-pyrrolidinone (NMP) at elevated temperatures. This reaction is a key step in the synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide. The reaction proceeds to near completion, affording the desired product in high yield.

Table 2: Copper-Catalyzed Cyanation of this compound

| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|

| This compound | Copper(I) cyanide | N-methyl-2-pyrrolidinone (NMP) | 170 | 4 | Methyl 2-amino-5-cyano-3-methylbenzoate | 88.2 |

The mechanism of this reaction, often referred to as a Rosenmund-von Braun reaction, is thought to involve the formation of a Cu(III) intermediate. More recent developments in copper-catalyzed cyanations have focused on using catalytic amounts of copper, often with the addition of ligands and co-catalysts to facilitate the reaction under milder conditions. Some modern methods even proceed via radical pathways. snnu.edu.cn

Nucleophilic Displacement and Substitution Pathways

While less common for unactivated aryl halides, nucleophilic aromatic substitution (SNAr) can occur under specific conditions, especially when the aromatic ring is substituted with electron-withdrawing groups. In the case of this compound, the ester group provides some electron-withdrawing character, which could facilitate nucleophilic attack.

A patented method suggests a nucleophilic displacement reaction where this compound is refluxed with benzyl (B1604629) alcohol and a catalytic amount of sodium methoxide (B1231860) in xylene. This results in the formation of benzyl 2-amino-5-bromo-3-methylbenzoate, indicating a transesterification reaction rather than a direct displacement of the bromine atom.

Direct displacement of the bromine by a nucleophile would likely require harsh reaction conditions or the presence of a strong electron-withdrawing group at the ortho or para position to the bromine. The amino group, being an electron-donating group, would generally disfavor such a reaction.

Reactivity of the Amino Group

The amino group in this compound is a key site for derivatization, allowing for the introduction of a wide range of functional groups through reactions such as amidation and alkylation.

Amidation and Derivatization Studies

The amino group can readily undergo acylation reactions to form amides. This is a common strategy for the synthesis of more complex molecules. For instance, the conversion of Methyl 2-amino-5-cyano-3-methylbenzoate (obtained from the cyanation of the title compound) to 2-amino-5-cyano-N,3-dimethylbenzamide is achieved through reaction with methylamine.

Furthermore, the amino group can be derivatized through reactions like sulfonylation. A study on the structurally similar methyl-2-amino-5-bromobenzoate demonstrated its reaction with methanesulfonyl chloride in dichloromethane (B109758) to yield methyl-5-bromo-2-[(methylsulfonyl)amino]benzoate. nih.gov This resulting sulfonamide can be further N-methylated using sodium hydride and an alkylating agent. nih.gov

Table 3: Derivatization of the Amino Group in Aminobenzoate Derivatives

| Substrate | Reagent | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Methyl 2-amino-5-cyano-3-methylbenzoate | Methylamine | - | 2-amino-5-cyano-N,3-dimethylbenzamide | N/A | |

| Methyl-2-amino-5-bromobenzoate | Methanesulfonyl chloride | Dichloromethane | Methyl-5-bromo-2-[(methylsulfonyl)amino]benzoate | N/A | nih.gov |

| Methyl-5-bromo-2-[(methylsulfonyl)amino]benzoate | Sodium hydride, Methyl iodide | Dimethylformamide | Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate | N/A | nih.gov |

Cyclocondensation Reactions

This compound, a substituted anthranilate ester, is a valuable precursor for the synthesis of fused heterocyclic systems, most notably quinazolinones. The general strategy for forming the quinazolinone core from anthranilate derivatives involves the reaction of the amino group and the adjacent carbonyl group (or a derivative thereof) with a one-carbon synthon, which provides the C2 atom of the quinazolinone ring.

While direct cyclocondensation from the methyl ester is possible under certain conditions, a more common and often higher-yielding approach involves the initial hydrolysis of the ester to its corresponding carboxylic acid, 2-amino-5-bromo-3-methylbenzoic acid. This acid is then subjected to cyclocondensation with various reagents. This two-step process leverages the well-established reactivity of anthranilic acids in quinazolinone synthesis. researchgate.net

Common synthetic routes starting from the analogous anthranilic acid include:

Reaction with amides: Heating the anthranilic acid with formamide (B127407) provides a direct route to the unsubstituted quinazolinone.

Reaction with acid anhydrides and ammonia (B1221849): A two-step one-pot method involves the initial formation of a 2-substituted benzoxazinone (B8607429) by reacting the anthranilic acid with an acid anhydride (B1165640) (e.g., acetic anhydride). Subsequent treatment with ammonia or an amine leads to the corresponding 2-substituted-4(3H)-quinazolinone. researchgate.net

These established methods for related anthranilic acids are considered applicable to 2-amino-5-bromo-3-methylbenzoic acid for the synthesis of a variety of substituted quinazolinones.

Table 1: Representative Cyclocondensation Reactions for the Synthesis of Quinazolinones from 2-Amino-5-bromo-3-methylbenzoic Acid This table illustrates plausible transformations based on established synthetic routes for analogous anthranilic acids.

| Starting Material (Post-hydrolysis) | Reagent(s) | Product |

|---|

Modifications at the Ester Functionality

The methyl ester group of this compound provides a handle for further synthetic modifications, primarily through hydrolysis to the carboxylic acid or through exchange with other alcohols (transesterification).

Hydrolysis: The conversion of the methyl ester to the corresponding carboxylic acid, 2-amino-5-bromo-3-methylbenzoic acid, is a fundamental transformation. This reaction is typically achieved under basic conditions, for example, by heating the ester with sodium hydroxide (B78521) in a mixed solvent system like methanol and water, followed by acidification to precipitate the carboxylic acid product. orgsyn.org This hydrolysis is often the first step in synthetic sequences that require the carboxylic acid functionality for subsequent reactions, such as the cyclocondensation pathways described previously.

Ester Exchange (Transesterification): The methyl ester can be converted to other esters through transesterification. This reaction involves heating the methyl ester with a different alcohol in the presence of a catalyst, such as sodium methoxide. For instance, the reaction of this compound with benzyl alcohol in refluxing xylene using sodium methoxide as a catalyst yields Benzyl 2-amino-5-bromo-3-methylbenzoate. bldpharm.com This method allows for the introduction of different ester groups, which can be useful for altering the physical properties of the molecule or for use as alternative protecting groups.

Table 2: Reactions at the Ester Functionality of this compound

| Reaction Type | Reagents and Conditions | Product | Reference |

|---|

Advanced Applications in Organic Synthesis and Medicinal Chemistry Scaffolds

Intermediate in the Synthesis of Complex Molecular Architectures

The utility of Methyl 2-amino-5-bromo-3-methylbenzoate as an intermediate stems from the distinct reactivity of its functional groups. The amino group can be readily acylated, alkylated, or transformed into a diazonium salt, opening pathways for a wide array of subsequent reactions. The bromine atom is a key feature, enabling transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds, allowing for the assembly of intricate molecular structures. The methyl ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing another handle for molecular elaboration. tcichemicals.com This trifecta of reactivity makes the compound a valuable starting material for building diverse and complex molecules.

Precursor for Heterocyclic Compound Synthesis

The structure of this compound is particularly well-suited for the synthesis of heterocyclic compounds, which are core scaffolds in many biologically active molecules. The ortho-relationship between the amino group and the methyl ester allows for intramolecular cyclization reactions to form fused ring systems.

While direct synthesis using this compound is a logical extension, its closely related analog, Methyl 2-amino-5-bromobenzoate, is explicitly used in the synthesis of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one. sigmaaldrich.com This class of compounds, the pyrrolo[2,1-b]quinazolinones, is of significant interest in medicinal chemistry for its wide range of biological activities. The synthesis typically involves the reaction of the anthranilate derivative with a suitable lactam or cyclic amino acid precursor. The presence of the bromine atom on the quinazolinone core provides a site for further functionalization, enabling the creation of a library of derivatives for structure-activity relationship (SAR) studies in drug discovery. The methyl group in the target compound would be expected to remain on the final scaffold, influencing its solubility, metabolic stability, and binding interactions.

This compound is an analog of intermediates used in the synthesis of benzothiazines. nih.gov The synthesis of related benzothiazine structures has been reported starting from methyl-2-amino-5-bromobenzoate. nih.govnih.gov In these syntheses, the amino group of the starting anthranilate is first reacted with methanesulfonyl chloride. nih.gov Subsequent intramolecular cyclization would lead to the formation of the benzothiazine ring system. Benzothiazines are a class of heterocyclic compounds that have been investigated for a variety of pharmaceutical applications, including as anti-inflammatory and anti-diabetic agents. The specific substitution pattern of this compound would yield a correspondingly substituted benzothiazine derivative, contributing to the diversity of compounds available for biological screening.

Contribution to Pharmaceutical Lead Compound Development

The structural motifs present in this compound are frequently found in pharmaceutically active compounds. Halogenated anthranilic acid derivatives are key intermediates in the synthesis of various drugs. For instance, the structurally similar compound 2-amino-5-chloro-3-methylbenzoic acid is a crucial intermediate for a novel class of insecticides. patsnap.com The strategic placement of the bromine atom and the amino group allows this compound to serve as a scaffold for building molecules that can interact with specific biological targets. Its role as a building block for heterocyclic systems like quinazolinones and benzothiazines further solidifies its importance in generating lead compounds for drug discovery programs. tcichemicals.comsigmaaldrich.com

Utility in Agrochemicals and Specialty Chemicals Synthesis

Beyond pharmaceuticals, this compound is a valuable precursor for the synthesis of agrochemicals and other specialty chemicals. The development of modern insecticides, herbicides, and fungicides often relies on complex, highly functionalized organic molecules. As noted, a chlorinated analog of the parent acid is a key intermediate for a commercial insecticide, highlighting the importance of this substitution pattern in creating potent agrochemicals. patsnap.com The ability to use this compound in robust, large-scale reactions to produce complex heterocyclic systems makes it an attractive starting material for industrial applications. tcichemicals.com

Synthetic Applications Overview

| Precursor Compound | Resulting Scaffold/Derivative | Field of Application |

| Methyl 2-amino-5-bromobenzoate (analog) | 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one sigmaaldrich.com | Medicinal Chemistry |

| Methyl 2-amino-5-bromobenzoate (analog) | Benzothiazine derivatives nih.govnih.gov | Medicinal Chemistry |

| 2-amino-5-chloro-3-methylbenzoic acid (related compound) | Insecticides patsnap.com | Agrochemicals |

| This compound | Complex molecular architectures | Organic Synthesis, Specialty Chemicals tcichemicals.com |

Spectroscopic and Computational Approaches to Structural Elucidation and Molecular Interactions

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For Methyl 2-amino-5-bromo-3-methylbenzoate, ¹H NMR provides precise information about the electronic environment of the hydrogen atoms.

In a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solvent, the proton signals for this compound have been reported. nih.govgoogle.com The aromatic protons appear as distinct signals at δ 7.87 ppm (doublet, J = 2.2 Hz) and δ 7.48 ppm (doublet of doublets, J = 2.1, 1.0 Hz). nih.gov Another report identifies aromatic signals at δ 7.70 ppm (doublet) and δ 7.36 ppm (pseudotriplet). google.com The amino group (NH₂) protons are observed as a broad singlet at δ 6.63 ppm. google.com The methyl ester (-OCH₃) protons present as a sharp singlet at approximately δ 3.79-3.80 ppm, while the methyl group attached to the benzene (B151609) ring (-CH₃) appears as a singlet around δ 2.09-2.12 ppm. nih.govgoogle.com

These chemical shifts and coupling patterns are integral to confirming the substitution pattern on the benzene ring and the presence of the key functional groups.

Table 1: ¹H NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference |

| 7.87 | d, J = 2.2 Hz | Aromatic H | nih.gov |

| 7.70 | d | Aromatic H | google.com |

| 7.48 | dd, J = 2.1, 1.0 Hz | Aromatic H | nih.gov |

| 7.36 | pt | Aromatic H | google.com |

| 6.63 | br s | NH₂ | google.com |

| 3.80 | s | -OCH₃ | google.com |

| 3.79 | s | -OCH₃ | nih.gov |

| 2.12 | s | Ar-CH₃ | google.com |

| 2.09 | s | Ar-CH₃ | nih.gov |

| d = doublet, dd = doublet of doublets, pt = pseudotriplet, s = singlet, br s = broad singlet |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is employed to identify the functional groups within a molecule by probing their characteristic vibrational modes. While specific, detailed tabulated FT-IR and FT-Raman data for this compound are not available in the surveyed literature, analyses of closely related compounds like 2-amino-5-bromobenzoic acid provide insight into the expected vibrational frequencies.

Key expected vibrations for this compound would include:

N-H Stretching: The amino group (NH₂) would exhibit symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretches are expected just above 3000 cm⁻¹, while the methyl (CH₃) group stretches would appear just below 3000 cm⁻¹.

C=O Stretching: A strong absorption band corresponding to the ester carbonyl (C=O) group is anticipated in the region of 1680-1730 cm⁻¹.

N-H Bending: The bending vibration of the amino group typically occurs around 1600 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations usually result in several bands in the 1450-1600 cm⁻¹ range.

C-O Stretching: The C-O stretches of the ester group would produce strong bands between 1000 and 1300 cm⁻¹.

C-Br Stretching: The vibration of the carbon-bromine bond is expected at lower frequencies, typically in the 500-650 cm⁻¹ range.

These combined spectroscopic methods provide a comprehensive fingerprint of the molecule, confirming the presence of its constituent functional groups.

X-ray Crystallography for Solid-State Structure and Intermolecular Bonding

As of this review, a definitive single-crystal X-ray diffraction study for this compound (CAS 206548-14-3) is not available in the cited literature. Such an analysis would be crucial for unequivocally determining the solid-state conformation, precise bond lengths, bond angles, and the planarity of the molecule.

Hydrogen Bonding Networks (N-H...O interactions)

Without crystallographic data, a specific description of the hydrogen bonding network is not possible. However, based on the molecular structure, it is highly probable that in the solid state, the amino group (N-H) would act as a hydrogen bond donor, and the carbonyl oxygen (C=O) of the ester group would act as a hydrogen bond acceptor. This could lead to the formation of intermolecular N-H···O hydrogen bonds, potentially linking molecules into chains or more complex three-dimensional architectures.

Computational Chemistry and Molecular Modeling Studies

In the absence of experimental crystallographic data, computational chemistry offers a powerful alternative for investigating molecular properties. Density Functional Theory (DFT) is a common method used to model the geometry and electronic characteristics of molecules.

Quantum Chemical Calculations for Electronic Structure and Reactivity

While specific computational studies for this compound were not found, research on analogous molecules like 2-amino-5-bromobenzoic acid has utilized DFT calculations. These studies typically involve optimizing the molecular geometry to find the most stable conformation.

Furthermore, quantum chemical calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insight into the molecule's chemical reactivity, kinetic stability, and electronic transitions. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions, which can be correlated with its reactivity and optical properties. Such theoretical studies would be invaluable in predicting the electronic behavior of this compound.

Prediction of Spectroscopic Parameters and Conformational Analysis

The structural elucidation and understanding of molecular interactions of this compound are significantly advanced through the integrated use of spectroscopic techniques and computational chemistry. While comprehensive experimental and computational studies specifically detailing the full spectroscopic and conformational landscape of this compound are not extensively available in the public domain, existing data, particularly from Nuclear Magnetic Resonance (NMR) spectroscopy, provides valuable insights. Furthermore, principles of conformational analysis, supported by literature on similar molecular structures, allow for a theoretical exploration of its spatial arrangement.

Spectroscopic Data

The primary spectroscopic data available for this compound is from ¹H NMR spectroscopy. This technique provides information about the chemical environment of hydrogen atoms within the molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) data has been reported for this compound, offering a glimpse into its molecular structure. The chemical shifts (δ) are indicative of the electronic environment of the protons. For instance, a study on the rational design of selective inhibitors of PARP4 reported the following ¹H NMR data in DMSO-d6. nih.gov

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 7.87 | d | 2.2 | Ar-H |

| 7.48 | dd | 2.1, 1.0 | Ar-H |

| 6.70–6.62 | m | NH₂ | |

| 3.79 | s | OCH₃ | |

| 2.09 | s | Ar-CH₃ |

Note: Ar-H refers to aromatic protons, NH₂ to the amino group protons, OCH₃ to the methyl ester protons, and Ar-CH₃ to the methyl group protons on the benzene ring. The data was recorded on a 400 MHz spectrometer. nih.gov

At present, detailed experimental data from other spectroscopic methods such as Fourier-Transform Infrared (FT-IR), FT-Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy for this compound are not readily found in the reviewed literature. Such data would be invaluable for a more complete vibrational and electronic structural analysis.

Conformational Analysis

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the presence of rotatable bonds, such as the C-C bond connecting the ester group to the benzene ring and the C-O bond of the methoxy (B1213986) group, suggests the potential for multiple conformers. ambeed.com

While specific computational studies, such as those employing Density Functional Theory (DFT) to predict the stable conformers of this compound, are not available in the surveyed literature, patent documents for related compounds mention the possibility of stable conformational isomers. google.comgoogle.com Torsional asymmetry arising from restricted rotation around a single bond, potentially due to steric hindrance from the bulky bromine atom and the adjacent methyl and amino groups, could lead to the existence of distinct, separable conformers. google.comgoogle.com

A theoretical conformational analysis would involve mapping the potential energy surface of the molecule as a function of the dihedral angles of the rotatable bonds. The most stable conformer would correspond to the global minimum on this surface. Intramolecular interactions, such as hydrogen bonding between the amino group and the carbonyl oxygen of the ester, would likely play a significant role in stabilizing certain conformations. However, without dedicated computational studies for this compound, a definitive description of its conformational preferences remains speculative.

Emerging Research Frontiers and Future Directions for Methyl 2 Amino 5 Bromo 3 Methylbenzoate

The unique structural features of Methyl 2-amino-5-bromo-3-methylbenzoate, including its substituted aromatic ring with amino, bromo, and methyl ester functionalities, position it as a versatile scaffold for further chemical exploration. Research is moving beyond its initial applications, venturing into new frontiers that promise innovative solutions in medicine, materials science, and chemical manufacturing. This article details the emerging research directions and future potential of this compound.

Q & A

Q. Why do reported melting points for this compound vary across studies (e.g., 118–125°C)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.